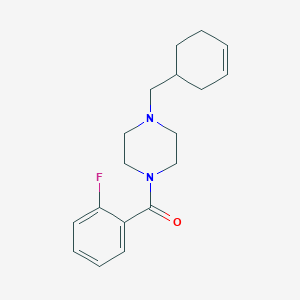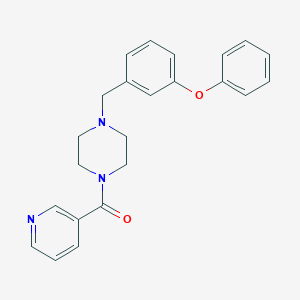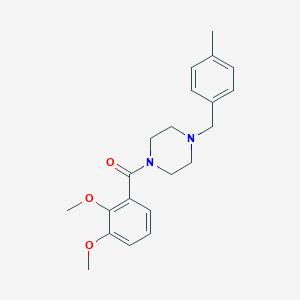![molecular formula C25H24N2O3 B247560 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine](/img/structure/B247560.png)
1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine, also known as BPP, is a piperazine derivative that has been extensively studied in the field of medicinal chemistry. BPP has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer. 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has also been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which is a transcription factor that plays a key role in cancer. Additionally, 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are signaling molecules that play a key role in inflammation.
Biochemical and Physiological Effects:
1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has been shown to have various biochemical and physiological effects. In cancer, 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation, 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In neurological disorders, 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has been shown to improve cognitive function, reduce neuroinflammation, and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine in lab experiments. 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has low solubility in water, which can make it difficult to work with. Additionally, 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has not been extensively studied in vivo, so its efficacy and safety in animal models are not well understood.
Future Directions
There are several future directions for the study of 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its efficacy and safety in animal models. Additionally, the development of new analogs of 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine could lead to the discovery of more potent and selective compounds. Finally, the development of new methods for synthesizing 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine could make it more accessible for research purposes.
Synthesis Methods
The synthesis of 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine involves the reaction of piperazine with 4-bromoacetophenone, followed by the reaction of the resulting compound with 4-biphenylyloxyacetic acid. The final product is obtained through the hydrolysis of the ester group in the intermediate compound. The overall synthesis method of 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer treatment, 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation, 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, 1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine has been shown to improve cognitive function and reduce neuroinflammation.
properties
Molecular Formula |
C25H24N2O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C25H24N2O3/c28-24(19-30-23-13-11-21(12-14-23)20-7-3-1-4-8-20)26-15-17-27(18-16-26)25(29)22-9-5-2-6-10-22/h1-14H,15-19H2 |
InChI Key |
VHODOZWWPSQGKY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



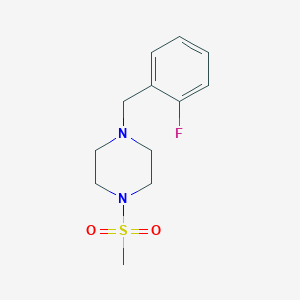
![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)
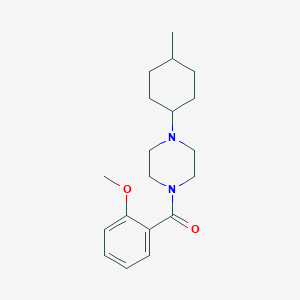
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247483.png)
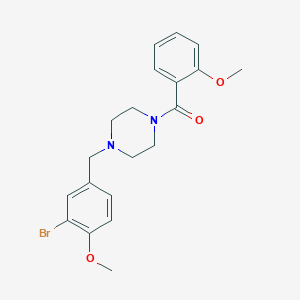
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furoyl)piperazine](/img/structure/B247486.png)
